2-Hydroxy Estradiol 6-N3-Adenine

Regioisomeric identity Catechol estrogen quinone pathway DNA adduct structural elucidation

2-Hydroxy Estradiol 6-N3-Adenine (2-OHE2-6-N3Ade; CAS 912671-55-7; MW 421.49 g/mol; C₂₃H₂₇N₅O₃) is a structurally defined depurinating estrogen–DNA adduct formed exclusively by the reaction of estradiol-2,3-quinone (E2-2,3-Q) with the N3 position of adenine in DNA. It constitutes the sole catechol estrogen quinone-derived adenine adduct arising from the 2-hydroxylation pathway and is rapidly lost from DNA via spontaneous depurination, distinguishing it from chemically stable DNA adducts and from the more abundant adducts generated by the competing 4-hydroxylation pathway.

Molecular Formula C23H27N5O3
Molecular Weight 421.5 g/mol
Cat. No. B13406924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Estradiol 6-N3-Adenine
Molecular FormulaC23H27N5O3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6
InChIInChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1
InChIKeyIIQKSVGPYDEBGE-MIPWJFNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Estradiol 6-N3-Adenine (CAS 912671-55-7): A Pathway-Specific Depurinating Estrogen–DNA Adduct Reference Standard for Cancer Risk Biomarker Research


2-Hydroxy Estradiol 6-N3-Adenine (2-OHE2-6-N3Ade; CAS 912671-55-7; MW 421.49 g/mol; C₂₃H₂₇N₅O₃) is a structurally defined depurinating estrogen–DNA adduct formed exclusively by the reaction of estradiol-2,3-quinone (E2-2,3-Q) with the N3 position of adenine in DNA [1]. It constitutes the sole catechol estrogen quinone-derived adenine adduct arising from the 2-hydroxylation pathway and is rapidly lost from DNA via spontaneous depurination, distinguishing it from chemically stable DNA adducts and from the more abundant adducts generated by the competing 4-hydroxylation pathway [1]. Stored under hygroscopic, –20 °C conditions and supplied at >95% purity (HPLC), it serves as a critical analytical reference material for ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) quantification in biomarker discovery, chemoprevention, and estrogen metabolism studies .

Why Substituting 2-Hydroxy Estradiol 6-N3-Adenine with Other Estrogen–DNA Adduct Standards Compromises Quantitative Accuracy in Biomarker and Chemoprevention Studies


In-class estrogen–DNA adducts such as 4-OHE2-1-N3Ade, 4-OHE1-1-N3Ade, or 4-OHE2-1-N7Gua cannot substitute for 2-OHE2-6-N3Ade in analytical workflows. Their origin from a distinct metabolic pathway (CE-3,4-Q vs. CE-2,3-Q), their differing endogenous abundances in human urine (up to ~2,300-fold higher for the 4-OH adducts), and their divergent depurination kinetics preclude their use as quantitative calibrants for the 2-hydroxylation pathway [1][2]. Interchanging these adducts without validated relative response factors introduces systematic quantification error in UPLC-MS/MS assays and obscures the critical ratio of 2-OH:4-OH pathway adducts—a parameter shown to discriminate women at high risk of breast cancer from average-risk controls [3].

Quantitative Head-to-Head Evidence: 2-Hydroxy Estradiol 6-N3-Adenine vs. Closest Estrogen–DNA Adduct Analogs


Regioisomeric Uniqueness: 2-OHE2-6-N3Ade as the Sole C-6–N3 Adenine Adduct from the CE-2,3-Q Pathway

The compound 2-OHE2-6-N3Ade is the only estrogen–DNA adduct in which the adenine N3 atom is bonded to the C-6 position of the steroid A-ring. In contrast, the 4-hydroxylation pathway generates adducts with linkage at the C-1 position (e.g., 4-OHE2-1-N3Ade, 4-OHE1-1-N3Ade). This regioisomeric distinction was confirmed by ¹H NMR and MS upon synthesis from E2-2,3-Q reaction with DNA [1]. No other endogenous estrogen adduct shares this C-6–N3 linkage topology.

Regioisomeric identity Catechol estrogen quinone pathway DNA adduct structural elucidation

Endogenous Abundance Deficit: ~2,300-Fold Lower Urinary Levels of 2-OHE2-6-N3Ade Compared to 4-OHE2-1-N3Ade in Women at High Breast Cancer Risk

In a clinical study quantifying 40 estrogen metabolites, conjugates, and DNA adducts in urine from women with breast cancer, high-risk women, and healthy controls, 2-OHE2-6-N3Ade levels averaged 0.06 pmol/mg creatinine (mean of duplicate injections), while 4-OHE2-1-N3Ade averaged 137.78 pmol/mg creatinine in the same high-risk individuals [1]. This represents an approximately 2,296-fold difference. In a second independent cohort, 2-OHE2-6-N3Ade was measured at 0.08 pmol/mg creatinine versus 0.95 pmol/mg creatinine for 4-OHE2-1-N3Ade, a 12-fold difference, confirming consistent lower abundance [2]. The ratio of 4-OH-pathway adducts to 2-OH-pathway adducts, rather than absolute adduct levels, is the clinically validated biomarker metric.

Endogenous adduct quantification Urinary biomarker Breast cancer risk stratification

Precursor Carcinogenicity Null: 2-Hydroxyestradiol Is Non-Mutagenic, Making Its Adduct a Negative-Control Pathway Tracer

In a direct comparative mutagenicity study using BB rat2 embryonic cells with multiple low-dose exposures, 4-hydroxyestradiol (4-OHE2) was mutagenic in the cII transgene assay, producing a mutational spectrum with a considerable proportion of A:T base pair mutations, consistent with adenine adduct formation. Under identical conditions, 2-hydroxyestradiol (2-OHE2) was inactive in both carcinogenicity and mutagenicity assays [1]. Furthermore, CE-3,4-Q formed depurinating adducts at 59–213 μmol/mol DNA-phosphate, whereas CE-2,3-Q formed only stable adducts at negligible levels (~0.1 μmol/mol DNA-phosphate) [2]. This establishes 2-OHE2-6-N3Ade as the adduct from a non-carcinogenic precursor pathway.

Catechol estrogen mutagenicity cII assay Negative control adduct

Depurination Rate Differential: Instantaneous N3Ade Loss vs. 3-Hour N7Gua Half-Life Enables Mechanistic Pathway Discrimination

All N3-adenine estrogen–DNA adducts (including 2-OHE2-6-N3Ade and 4-OHE2-1-N3Ade) are lost from DNA by rapid, essentially instantaneous depurination at 37°C. In contrast, N7-guanine estrogen adducts (e.g., 4-OHE2-1-N7Gua) are lost with a measurable half-life of approximately 3 hours at 37°C [1]. The N3Ade adducts collectively constitute >99% of total adenine adducts formed, with stable adducts being negligible (<1%) [2]. This differential stability has mechanistic significance: rapid depurination generates apurinic sites that, if unrepaired, lead to mutations primarily at A:T base pairs during translesion synthesis.

Depurination kinetics Apurinic site formation DNA adduct stability

Adduct Ratio as a Validated Breast Cancer Risk Discriminator: Why Accurate 2-OHE2-6-N3Ade Quantification Is the Limiting Factor

The ratio of depurinating estrogen-DNA adducts (4-OH pathway) to their respective metabolites and conjugates has been validated as a breast cancer risk biomarker. Receiver operating characteristic (ROC) analysis yielded an AUC of 0.84 (95% CI: 0.77–0.90) for discriminating high-risk from average-risk women, with an optimal cutoff adduct ratio of 77 (sensitivity and specificity maximized) [1]. Women with an adduct ratio ≥77 had an odds ratio of 8.03 (95% CI: 3.46–18.7) for being at high breast cancer risk. In contrast, the 2-OH pathway adduct ratio (involving 2-OHE2-6-N3Ade as numerator) was ~936-fold lower in magnitude and showed no independent discriminatory power (p > 0.05) [2]. The 2-OH adduct, however, serves as the essential denominator control in composite risk algorithms that normalize 4-OH adduct excess.

Adduct ratio biomarker ROC curve analysis Breast cancer risk prediction

Synthetic Authenticity and Purity Specification: >95% HPLC Purity with Validated Storage Stability Enables Reliable Multi-Laboratory Calibration

Commercially available 2-Hydroxy Estradiol 6-N3-Adenine is supplied at >95% purity as determined by HPLC, with defined physicochemical properties: melting point >177°C (decomposition), predicted boiling point 633.9±65.0°C, density 1.68±0.1 g/cm³ . Storage must be hygroscopic at –20°C under inert atmosphere to prevent degradation . In contrast, the more abundant 4-OHE2-1-N3Ade is also available at >95% purity but exhibits different solubility and chromatographic behavior . Independent synthesis and characterization of 2-OHE2-6-N3Ade as a newly synthesized standard was first reported in 2006, with full ¹H NMR and MS characterization, providing traceable documentation for method validation [1].

Analytical reference standard HPLC purity Multi-site reproducibility

Optimal Procurement and Application Scenarios for 2-Hydroxy Estradiol 6-N3-Adenine in Estrogen Carcinogenesis and Biomarker Research


Multi-Analyte UPLC-MS/MS Estrogen-DNA Adduct Panel Calibration

Procure 2-OHE2-6-N3Ade as the pathway-specific calibrant for the 2-hydroxylation axis in a multiplexed UPLC-MS/MS method that simultaneously quantifies 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua, 2-OHE2-6-N3Ade, and their estrone analogs. Because 2-OHE2-6-N3Ade co-elutes with neither the 4-OH adducts nor the N7Gua adducts in reversed-phase chromatography (C18, water/acetonitrile + 0.1% formic acid gradient), it serves as a retention-time marker and matrix-matched calibration point with mean endogenous levels of 0.06–0.08 pmol/mg creatinine, requiring a standard curve spanning 0.01–10 pmol on-column [1][2].

Chemoprevention Efficacy Studies Using Adduct Ratio as a Surrogate Endpoint

In intervention trials testing chemopreventive agents (e.g., N-acetylcysteine, sulforaphane, resveratrol) for their ability to reduce estrogen-DNA adduct formation, 2-OHE2-6-N3Ade serves as the internal pathway-specific denominator standard. Reductions in 4-OHE2-1-N3Ade (60–70% reduction observed with N-acetylcysteine or KEAP1 disruption in MCF-10A cells) must be normalized to 2-OHE2-6-N3Ade levels to distinguish genuine inhibition of the genotoxic 4-OH pathway from global suppression of estrogen metabolism [1].

CYP Isoform Activity Phenotyping via Pathway-Specific Adduct Tracing

Because CYP1A1 and CYP1B1 differentially catalyze 2- and 4-hydroxylation of estradiol, respectively, researchers can use 2-OHE2-6-N3Ade formation as a functional readout of CYP1A1 activity in microsomal incubations or cell-based assays. When CYP isoforms are selectively induced (e.g., by TCDD for CYP1B1 or β-naphthoflavone for CYP1A1), the 2-OHE2-6-N3Ade standard enables quantitative discrimination of the product profile, as demonstrated in rat liver microsome studies where the 2-OHE2:4-OHE2 adduct ratio shifted depending on the inducing agent [1][2].

DNA Repair Kinetics and Apurinic Site Mapping in Mutagenesis Research

The instantaneous depurination of 2-OHE2-6-N3Ade (vs. ~3 h half-life for N7Gua adducts) makes it a valuable tool for studying the temporal dynamics of apurinic/apyrimidinic (AP) site formation and repair. By pulsing cells with E2-2,3-Q and collecting the depurinated adduct in the extracellular medium at defined time points (0.5–20 h), researchers can construct time-resolved depurination curves using the authentic 2-OHE2-6-N3Ade standard for quantification, enabling correlation with AP endonuclease (APE1) activity and mutation spectra at A:T base pairs [1].

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